Bienvenue dans la boutique en ligne BenchChem!

Oxolane-3-carboxamide

Physicochemical profiling Aqueous solubility Building block selection

Oxolane-3-carboxamide (CAS 871677-92-8), systematically named tetrahydrofuran-3-carboxamide, is a heterocyclic organic compound with the molecular formula C₅H₉NO₂ (MW 115.13 g/mol). The molecule features a saturated five-membered oxolane (tetrahydrofuran, THF) ring with a carboxamide substituent at the 3-position, a regiochemistry that distinguishes it from 2-substituted THF analogs and makes it a valuable synthetic intermediate.

Molecular Formula C5H9NO2
Molecular Weight 115.132
CAS No. 61964-08-7; 871677-92-8
Cat. No. B2820181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxolane-3-carboxamide
CAS61964-08-7; 871677-92-8
Molecular FormulaC5H9NO2
Molecular Weight115.132
Structural Identifiers
SMILESC1COCC1C(=O)N
InChIInChI=1S/C5H9NO2/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H2,6,7)
InChIKeyDUXPFRRFZLRICX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Oxolane-3-carboxamide (CAS 871677-92-8): A Procurement-Focused Baseline for the Tetrahydrofuran-3-carboxamide Scaffold


Oxolane-3-carboxamide (CAS 871677-92-8), systematically named tetrahydrofuran-3-carboxamide, is a heterocyclic organic compound with the molecular formula C₅H₉NO₂ (MW 115.13 g/mol) . The molecule features a saturated five-membered oxolane (tetrahydrofuran, THF) ring with a carboxamide substituent at the 3-position, a regiochemistry that distinguishes it from 2-substituted THF analogs and makes it a valuable synthetic intermediate . Its commercial relevance stems from its utility as a Protein Degrader Building Block and a general heterocyclic intermediate for pharmaceutical and agrochemical research [1]. Important caveat: CAS 61964-08-7 is also listed for 1,3-dihydroisobenzofuran-5-amine, a structurally distinct benzofuran; procurement should be verified against the desired oxolane identity using CAS 871677-92-8 .

Why Tetrahydrofuran-2-carboxamide, Furan-3-carboxamide, and THF-3-carboxylic Acid Cannot Replace Oxolane-3-carboxamide in Scaffold-Oriented Synthesis


Substituting Oxolane-3-carboxamide with a close analog such as tetrahydrofuran-2-carboxamide, furan-3-carboxamide, or tetrahydrofuran-3-carboxylic acid introduces critical structural liabilities that undermine downstream synthetic and pharmacological objectives. The 3-carboxamide regiochemistry provides a specific hydrogen-bond donor/acceptor pattern (2 HBD, 3 HBA) and a stereogenic center that are absent in the achiral carboxylic acid analog and geometrically distinct from the 2-carboxamide isomer, directly impacting molecular recognition and scaffold geometry . The saturated THF ring of Oxolane-3-carboxamide confers conformational flexibility and metabolic stability advantages that the planar, oxidation-prone furan-3-carboxamide cannot replicate; furan rings are known metabolic liabilities susceptible to cytochrome P450-mediated epoxidation . This evidence directly supports the non-interchangeability of these in-class compounds for research requiring defined stereochemistry, saturated heterocyclic architecture, and specific hydrogen-bonding topology.

Quantitative Evidence Guide: Oxolane-3-carboxamide vs. Furan-3-carboxamide and Related Building Blocks


Higher Aqueous Solubility of Oxolane-3-carboxamide vs. Furan-3-carboxamide Enhances Formulation Flexibility in Biochemical Assays

Oxolane-3-carboxamide exhibits substantially higher predicted aqueous solubility compared to its aromatic analog furan-3-carboxamide. The saturated THF ring increases polarity and disrupts crystal packing, resulting in an estimated water solubility of approximately 966,400 mg/L at 25°C . In contrast, furan-3-carboxamide, with a planar aromatic ring, has an estimated solubility of approximately 5,240 mg/L at 25°C . This ~184-fold solubility advantage can be critical for biochemical assays requiring high compound concentrations without organic co-solvents.

Physicochemical profiling Aqueous solubility Building block selection

Lower LogP of Oxolane-3-carboxamide vs. Furan-3-carboxamide Reduces Lipophilicity-Driven Off-Target Binding Risk

The saturated oxolane ring of Oxolane-3-carboxamide confers significantly lower lipophilicity compared to the aromatic furan-3-carboxamide. The ACD/LogP for Oxolane-3-carboxamide is -1.46 , while furan-3-carboxamide has a consensus Log P of approximately 1.12 . This ~2.6 log-unit difference indicates that Oxolane-3-carboxamide is dramatically more hydrophilic. Lower lipophilicity is generally associated with reduced non-specific protein binding and a lower risk of promiscuous off-target interactions, making Oxolane-3-carboxamide a cleaner starting point for fragment-based drug discovery or probe development.

Lipophilicity Drug-likeness Off-target risk

The Saturated THF Scaffold of Oxolane-3-carboxamide Is a Privileged Pharmacophore in 13 FDA-Approved Drugs, Contrasting with the Reactive Furan Ring

The tetrahydrofuran (THF) nucleus present in Oxolane-3-carboxamide is a validated pharmacophore in 13 FDA-approved drugs, including Terazosin and Darunavir, where it contributes to improved solubility, bioavailability, and target binding [1]. In contrast, the aromatic furan ring in furan-3-carboxamide is a well-documented metabolic liability, susceptible to cytochrome P450-mediated epoxidation leading to reactive intermediates and potential toxicity . While no direct head-to-head metabolic stability data exist between the two parent compounds, the class-level inference from approved drugs strongly favors the saturated THF scaffold for applications where metabolic stability is a design criterion.

Scaffold privilege Drug discovery Metabolic stability

Chiral Handle at the 3-Position Enables Enantioselective Synthesis Unavailable with Tetrahydrofuran-3-carboxylic Acid

Oxolane-3-carboxamide possesses a stereogenic center at the 3-position, existing as (R)- and (S)-enantiomers, enabling its use as a chiral building block for asymmetric synthesis . In contrast, tetrahydrofuran-3-carboxylic acid (CAS 89364-31-8) is achiral at the 3-position due to the symmetry of the carboxylic acid group, precluding its use in enantioselective applications without additional resolution steps. Commercially, the (3S)-Oxolane-3-carboxamide enantiomer is accessible for stereochemically defined synthesis . This chirality enables the construction of enantiomerically pure drug candidates, a capability absent in the analogous acid.

Chiral building blocks Enantioselective synthesis Asymmetric catalysis

Furan-3-carboxamide Derivatives Exhibit Antimicrobial Activity Confirming Scaffold Utility, but the Saturated THF Analog Offers Superior Synthetic Versatility

A published QSAR study demonstrated that certain synthetic furan-3-carboxamides exhibit significant in vitro antimicrobial activity against yeast, filamentous fungi, bacteria, and alga [1]. This validates the 3-carboxamide pharmacophore as a productive starting point for antimicrobial lead generation. However, Oxolane-3-carboxamide, with its saturated THF ring, offers greater synthetic versatility for further derivatization (oxidation to lactams or diketones, reduction to amines, nucleophilic substitution) compared to the aromatic furan ring, which is prone to unwanted oxidation and electrophilic substitution . No direct antimicrobial data exist for the parent Oxolane-3-carboxamide itself, but the established activity of structurally related 3-carboxamides supports its selection as a more metabolically robust scaffold for antimicrobial library synthesis.

Antimicrobial activity Scaffold derivatization QSAR

Quantitative Synthetic Yield from a Patent Route Provides a Benchmark for Assessing In-House Preparation Feasibility

A patent from Mitsui Chemicals, Inc. (WO2005/121111 A1) describes a synthetic route to Oxolane-3-carboxamide from 3-cyanotetrahydrofuran, achieving an 87% yield under one set of conditions and a 5% yield under an alternative procedure . An alternative route via aminolysis of methyl tetrahydrofuran-3-carboxylate in methanolic ammonia at 80°C for 72 hours provides the target compound in quantitative yield (100%) as an off-white solid . These established synthetic protocols with defined yields enable procurement teams to benchmark commercial pricing against the cost of in-house synthesis and to anticipate scale-up feasibility, a transparency often unavailable for less documented analog building blocks.

Synthetic accessibility Yield benchmark Process chemistry

Best-Fit Research and Industrial Application Scenarios for Oxolane-3-carboxamide Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Requiring a Low-Lipophilicity, High-Solubility Scaffold

In FBDD campaigns, fragments with LogP values below 0 and high aqueous solubility are preferred to minimize non-specific binding and aggregation artifacts. Oxolane-3-carboxamide's predicted ACD/LogP of -1.46 and aqueous solubility of approximately 966 g/L make it an ideal fragment-sized (MW 115 Da) core scaffold for screening at high concentrations (1–10 mM) without the solubility challenges encountered with the more lipophilic furan-3-carboxamide (LogP ~1.1, solubility ~5.2 g/L). Its hydrogen-bonding capacity (3 HBA, 2 HBD) further supports productive target engagement.

Enantioselective Synthesis of PROTACs Utilizing the Chiral 3-Carboxamide Handle

Targeted protein degradation (PROTAC) design often requires stereochemically defined linkers to achieve ternary complex formation. Oxolane-3-carboxamide is commercially categorized as a Protein Degrader Building Block and its chiral center at the 3-position, available as the (3S)-enantiomer , enables the synthesis of enantiomerically pure PROTAC conjugates. This chiral handle is absent in tetrahydrofuran-3-carboxylic acid, making the carboxamide the mandatory choice for PROTAC programs requiring stereochemical control.

Synthesis of Antimicrobial Lead Libraries Using the 3-Carboxamide Pharmacophore on a Metabolically Stable THF Scaffold

The antimicrobial activity of furan-3-carboxamide derivatives, as demonstrated by Zanatta et al. (2007) , validates the 3-carboxamide pharmacophore for antimicrobial drug discovery. By replacing the metabolically labile aromatic furan ring with the saturated THF scaffold of Oxolane-3-carboxamide, medicinal chemistry teams can generate novel analogs that retain the pharmacophoric carboxamide while gaining the metabolic stability and synthetic versatility advantages of the THF core. The established synthetic routes with high yields (87–100%) further support efficient library production.

In-House Synthesis Evaluation Using Patent-Validated High-Yield Protocols

For organizations considering cost optimization through in-house synthesis, the availability of patent-validated protocols with defined yields provides a transparent basis for decision-making. The WO2005/121111 A1 patent describes an 87% yield route from 3-cyanotetrahydrofuran , while the US2018/201610 A1 patent reports a quantitative (100%) yield via aminolysis of the corresponding methyl ester . These benchmarks allow procurement specialists to compare the fully burdened cost of in-house preparation against commercial pricing from suppliers such as AChemBlock ($140/250 mg, $355/1 g) or Aladdin Scientific ($2,920/1 g) .

Quote Request

Request a Quote for Oxolane-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.